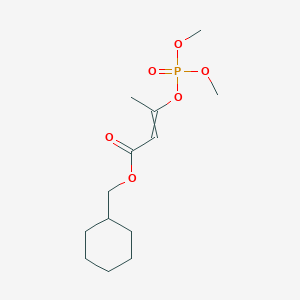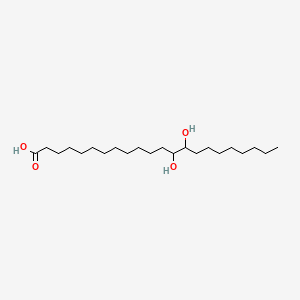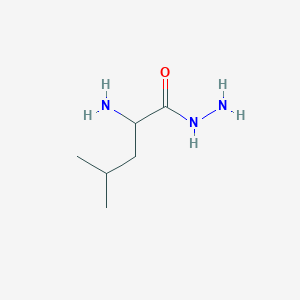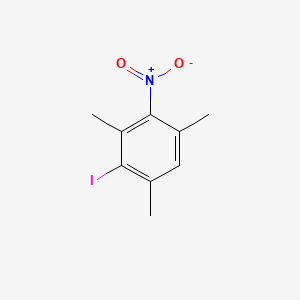![molecular formula C10H10N2O B13796592 1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the larger family of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
準備方法
The synthesis of 1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 2-(γ-chloroalkyl)benzimidazoles in the presence of sodium ethoxide . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .
化学反応の分析
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield dihydro derivatives .
科学的研究の応用
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antioxidant, and anticancer activities . Additionally, this compound is used in the development of new materials with specific electronic and optical properties .
作用機序
The mechanism of action of 1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) can be compared with other similar compounds such as 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole and 1H-1,3-benzimidazole . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of 1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) lies in its specific substitution pattern and the presence of the oxide group, which can influence its overall properties and applications .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
4-oxido-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-4-ium |
InChI |
InChI=1S/C10H10N2O/c13-12-9-5-2-1-4-8(9)11-7-3-6-10(11)12/h1-2,4-5H,3,6-7H2 |
InChIキー |
JLIPWSNAPYVNFJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=[N+](C3=CC=CC=C3N2C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



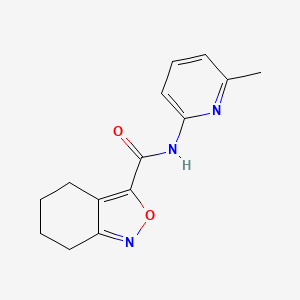
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
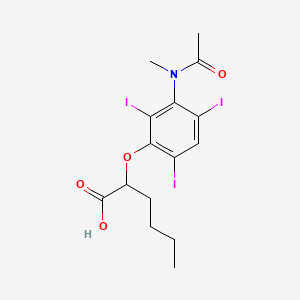
![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)

